Cimicidanol 3-O-alpha-L-arabinoside

Description

Context within Plant-Derived Triterpenoid (B12794562) Glycosides

Triterpenoid glycosides are a large and structurally diverse class of natural products found throughout the plant kingdom. They are formed through the cyclization of squalene (B77637) and subsequent glycosylation. Cimicidanol 3-O-alpha-L-arabinoside belongs to the cycloartane (B1207475) subgroup of triterpenoids, which are characterized by a cyclopropane (B1198618) ring within their structure. medkoo.com

This compound is one of many triterpenoid glycosides isolated from plants of the Cimicifuga genus, which is now often classified under the genus Actaea. bjherbest.com These plants are known to produce a variety of complex cycloartane glycosides, with variations in the aglycone structure and the type and number of attached sugar units. The isolation and structural elucidation of these compounds, including Cimicidanol 3-O-alpha-L-arabinoside, often involve advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

Significance as a Bioactive Constituent in Medicinal Plants

Cimicidanol 3-O-alpha-L-arabinoside has been identified as a constituent of several medicinal plants, most notably from the rhizomes of Cimicifuga species like Cimicifuga foetida L.. chemfaces.comechemi.com Plants from this genus have a long history of use in traditional medicine. bjherbest.com

Table 1: Chemical Properties of Cimicidanol 3-O-alpha-L-arabinoside

| Property | Value | Source |

| CAS Number | 161207-05-2 | naturewillbio.combiocat.com |

| Molecular Formula | C35H52O9 | naturewillbio.comcymitquimica.combiocat.com |

| Molecular Weight | 616.79 g/mol | naturewillbio.comcymitquimica.com |

| Synonyms | Cimigenol-3-O-α-L-arabinoside, (3β,9β,11β,24R)-11-Hydroxy-16,23-dioxo-24,25-epoxy-9,19-cyclolanost-7-en-3-yl α-L-arabinopyranoside | cymitquimica.com |

Table 2: Botanical Sources of Cimicidanol 3-O-alpha-L-arabinoside

| Plant Species | Family | Part Used |

| Cimicifuga foetida L. | Ranunculaceae | Rhizome/Roots |

| Cimicifuga racemosa (now Actaea racemosa) | Ranunculaceae | Rhizome |

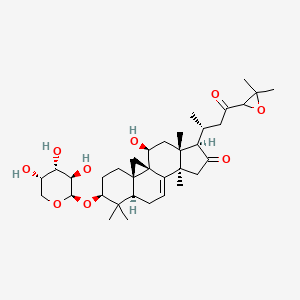

Structure

3D Structure

Properties

Molecular Formula |

C35H52O9 |

|---|---|

Molecular Weight |

616.8 g/mol |

IUPAC Name |

(1S,3R,6S,8R,12R,15R,16R,18S)-15-[(2R)-4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one |

InChI |

InChI=1S/C35H52O9/c1-17(12-18(36)28-31(4,5)44-28)25-19(37)13-32(6)22-9-8-21-30(2,3)24(43-29-27(41)26(40)20(38)15-42-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-41H,8,10-16H2,1-7H3/t17-,20+,21+,23+,24+,25+,26+,27-,28?,29-,32+,33-,34-,35+/m1/s1 |

InChI Key |

PYBFXJMIKJNNAJ-SWIWVCLISA-N |

Isomeric SMILES |

C[C@H](CC(=O)C1C(O1)(C)C)[C@H]2C(=O)C[C@@]3([C@@]2(C[C@@H]([C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)C)C |

Canonical SMILES |

CC(CC(=O)C1C(O1)(C)C)C2C(=O)CC3(C2(CC(C45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)O)C)C |

Origin of Product |

United States |

Botanical Origin and Isolation Methodologies

Primary Plant Genera and Species as Sources of Cimicidanol 3-O-alpha-L-arabinoside

The primary botanical source of Cimicidanol 3-O-alpha-L-arabinoside is found within the Ranunculaceae family, commonly known as the buttercup family.

The compound has been most notably isolated from the rhizomes and roots of plants belonging to the genus Actaea, which was formerly classified as Cimicifuga. bjherbest.com Recent phylogenetic analyses based on morphology and gene sequencing have indicated a closer relationship between Cimicifuga and other Actaea species, leading to the taxonomic reclassification. bjherbest.com The specific species identified as a prominent source is Cimicifuga foetida L. chemfaces.comchemicalbook.com The rhizome of these plants, sometimes known by the common name "bugbane," is the specific plant part from which the compound is extracted. bjherbest.com

Table 1: Primary Botanical Sources of Cimicidanol 3-O-alpha-L-arabinoside

| Genus | Former Genus | Species | Family | Plant Part |

|---|---|---|---|---|

| Actaea | Cimicifuga | Actaea racemosa / Cimicifuga racemosa bjherbest.com | Ranunculaceae | Rhizome bjherbest.com |

While Cimicidanol 3-O-alpha-L-arabinoside is specifically identified in Cimicifuga species, the broader Ranunculaceae family is rich in other structurally related flavonoid and triterpenoid (B12794562) glycosides. bjherbest.com For instance, researchers have successfully isolated different flavonoid glycosides from Trollius ledebouri, another member of the Ranunculaceae family, using advanced chromatographic techniques. nih.gov This suggests a biosynthetic predisposition within the family for producing complex glycosidic compounds, although Cimicidanol 3-O-alpha-L-arabinoside itself has been pinpointed to the Actaea genus.

Advanced Isolation and Purification Techniques from Complex Natural Matrices

Isolating a single, high-purity compound like Cimicidanol 3-O-alpha-L-arabinoside from a raw plant extract is a multi-step process that requires a combination of sophisticated chemical techniques. The crude extract contains a multitude of other compounds, from which the target molecule must be carefully separated.

The initial step involves extracting the glycosides from the dried and powdered plant material. The selection of solvents is critical and is based on the polarity of the target compounds.

Initial Extraction: Given that glycosides are moderately polar due to their sugar component, polar solvents are typically used for the initial extraction. Commonly used solvents include methanol, ethanol, or aqueous mixtures of these alcohols (e.g., 70-80% ethanol). nih.govresearchgate.net The Stas-Otto method is a classic procedure for glycoside isolation, which involves successive extraction with alcohol using equipment like a Soxhlet apparatus. slideshare.netyoutube.com

Purification of Crude Extract: The initial extract is often treated to remove major classes of impurities. A common step is the addition of lead acetate, which precipitates tannins and other phenolic compounds. nih.govyoutube.com The excess lead is subsequently removed by bubbling hydrogen sulfide (B99878) gas through the solution, which precipitates it as lead sulfide. youtube.com

Liquid-Liquid Partitioning: To further refine the extract, liquid-liquid partitioning (or solvent-solvent extraction) is employed. This technique separates compounds based on their differential solubility in two immiscible liquids. For instance, an aqueous extract can be partitioned against a non-polar solvent like n-hexane to remove lipids and other oily substances. researchgate.net Subsequently, the aqueous phase can be extracted with a solvent of intermediate polarity, such as n-butanol, to selectively draw out the glycosides. researchgate.net

Chromatography is the cornerstone of purification, allowing for the separation of compounds with very similar chemical structures.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is a versatile and widely used method for the final purification of natural products. springernature.comresearchgate.netspringernature.com It utilizes a high-pressure pump to pass the solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase). For glycosides, reversed-phase HPLC is particularly common, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water. springernature.comspringernature.com By carefully controlling the solvent gradient, compounds are eluted at different times, allowing for the collection of highly pure fractions.

Counter-Current Chromatography (CCC): CCC is a form of liquid-liquid chromatography that functions without a solid support, thereby eliminating issues like irreversible adsorption of the sample onto a stationary phase. mdpi.comwikipedia.org The method relies on partitioning the components of a mixture between two immiscible liquid phases. wikipedia.org One phase acts as the stationary phase, held in place by a centrifugal field, while the other (mobile phase) is pumped through it. wikipedia.org High-Speed Counter-Current Chromatography (HSCCC) has proven highly effective for separating various glycosides from crude plant extracts, often using solvent systems like ethyl acetate-n-butanol-water or n-hexane-ethyl acetate-methanol-water. nih.govnih.govresearchgate.net

Table 2: Chromatographic Methods for Glycoside Purification

| Technique | Principle | Common Application |

|---|---|---|

| Preparative HPLC springernature.comresearchgate.net | High-pressure liquid chromatography for large-scale separation. | Final purification step to achieve high-purity compounds. |

| Counter-Current Chromatography (CCC/HSCCC) wikipedia.org | Support-free liquid-liquid partition chromatography. | Separation of target compounds from crude extracts, effective for polar compounds like glycosides. mdpi.comresearchgate.net |

| Column Chromatography researchgate.net | Separation based on differential adsorption to a solid stationary phase (e.g., Silica gel, Sephadex). | Initial fractionation of crude extracts before HPLC or CCC. researchgate.net |

The final step in the isolation process is often crystallization. After a compound has been purified to a high degree by chromatography, the collected fractions are concentrated. By slowly evaporating the solvent or by creating a supersaturated solution and allowing it to cool, the pure compound can precipitate out of the solution as a solid crystal. steviashantanu.com This process not only yields the compound in a stable, solid form but also serves as a final purification step, as impurities tend to remain in the solvent. The result is a high-purity crystalline solid of Cimicidanol 3-O-alpha-L-arabinoside, suitable for structural elucidation and further scientific study.

Rigorous Structural Elucidation and Characterization

Spectroscopic Analyses for Definitive Structural Assignment

The foundational evidence for the structure of Cimicidanol 3-O-alpha-L-arabinoside is derived from a suite of spectroscopic analyses, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) playing pivotal roles.

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are instrumental in piecing together the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy provides information on the chemical environment of protons, their multiplicity (splitting patterns), and their coupling constants, which reveals the connectivity of neighboring protons. In the case of Cimicidanol 3-O-alpha-L-arabinoside, the ¹H NMR spectrum would be expected to show a complex array of signals corresponding to the triterpenoid (B12794562) backbone and the arabinose sugar moiety.

¹³C NMR spectroscopy , including techniques like Distortionless Enhancement by Polarization Transfer (DEPT), identifies the number of unique carbon atoms and their types (CH₃, CH₂, CH, and quaternary carbons). The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom.

2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing the final structure.

COSY experiments reveal proton-proton couplings, allowing for the tracing of spin systems within the molecule.

HSQC correlates directly bonded proton and carbon atoms.

HMBC shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule and for determining the point of glycosylation.

The anomeric proton of the arabinose unit is a key signal in the ¹H NMR spectrum, and its coupling constant helps to determine the stereochemistry of the glycosidic linkage. The HMBC spectrum would show a correlation between this anomeric proton and a carbon atom in the aglycone (cimicidanol), thus confirming the attachment site of the sugar.

Table 1: Representative ¹H NMR Data for Cimicidanol 3-O-alpha-L-arabinoside (in CDCl₃) Note: This table is a representation of expected data based on similar compounds, as the specific data from primary literature was not accessible.

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-3 | 3.25 | dd | 11.5, 4.5 |

| H-1' | 4.35 | d | 7.5 |

| ... | ... | ... | ... |

Table 2: Representative ¹³C NMR Data for Cimicidanol 3-O-alpha-L-arabinoside (in CDCl₃) Note: This table is a representation of expected data based on similar compounds, as the specific data from primary literature was not accessible.

| Position | Chemical Shift (δ) ppm |

|---|---|

| C-3 | 88.9 |

| C-1' | 106.5 |

| ... | ... |

HRMS provides the accurate mass of the molecular ion, which allows for the determination of the elemental composition of Cimicidanol 3-O-alpha-L-arabinoside. The high-resolution data can distinguish between compounds with the same nominal mass but different chemical formulas.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation pattern of the molecular ion reveals characteristic losses of neutral fragments, such as the arabinose sugar moiety. This cleavage of the glycosidic bond is a common fragmentation pathway for glycosides and helps to confirm the mass of both the aglycone and the sugar. Further fragmentation of the aglycone can provide insights into the structure of the triterpenoid core.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of Cimicidanol 3-O-alpha-L-arabinoside would be expected to show characteristic absorption bands for hydroxyl (-OH) groups from both the aglycone and the sugar, as well as C-O and C-H stretching vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about any chromophores present in the molecule. For Cimicidanol 3-O-alpha-L-arabinoside, the UV-Vis spectrum would indicate the absence of any extended conjugated systems, which is consistent with the cycloartane (B1207475) triterpenoid structure.

Stereochemical Determination of the Aglycone and Glycosidic Linkage

Establishing the three-dimensional arrangement of atoms, or stereochemistry, is a critical final step in the structural elucidation of a natural product.

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) , are powerful tools for determining the absolute configuration of chiral centers. The CD spectrum of a chiral molecule will show characteristic positive or negative Cotton effects, which can be compared to known compounds or to theoretical calculations to assign the stereochemistry of the aglycone. While specific chiroptical data for Cimicidanol 3-O-alpha-L-arabinoside is not widely reported in readily accessible literature, these methods would be the standard approach for such a determination.

The stereochemistry of the glycosidic linkage (α or β) is typically determined from the coupling constant of the anomeric proton in the ¹H NMR spectrum. For arabinopyranosides, a smaller coupling constant (around 1-3 Hz) is indicative of an α-linkage, while a larger coupling constant (around 7-8 Hz) suggests a β-linkage. The designation of the sugar as L-arabinose would be confirmed by chemical degradation and comparison with authentic standards.

The most unambiguous method for determining the complete three-dimensional structure and absolute stereochemistry of a molecule is single-crystal X-ray crystallography . This technique requires the compound to be crystallized in a form suitable for diffraction analysis. If a suitable crystal of Cimicidanol 3-O-alpha-L-arabinoside could be obtained, X-ray crystallography would provide a definitive structural proof, confirming the connectivity and the stereochemistry of all chiral centers in a single experiment. To date, there is no publicly available evidence of a single-crystal X-ray structure for this specific compound.

Chemoinformatic Approaches for Structural Dereplication

In the field of natural product discovery, dereplication is a critical and early step in the workflow. It involves the rapid identification of known compounds from a complex mixture, such as a plant extract, thereby avoiding the time-consuming and resource-intensive process of re-isolating and re-characterizing compounds that have already been documented. mdpi.comnih.gov Chemoinformatic approaches are central to modern dereplication strategies, leveraging computational tools and databases to streamline this process. nih.govtandfonline.com

The dereplication of triterpenoid saponins (B1172615) like Cimicidanol 3-O-alpha-L-arabinoside from a Cimicifuga extract typically begins with high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). This technique separates the components of the extract and provides crucial information about their molecular weights. For Cimicidanol 3-O-alpha-L-arabinoside, the molecular formula is C35H52O9, corresponding to a molecular weight of approximately 616.79 g/mol .

The subsequent step involves tandem mass spectrometry (MS/MS), which fragments the molecule and provides a unique fragmentation pattern. This experimental fragmentation data is then compared against in silico fragmentation patterns generated from large chemical databases of natural products. nih.gov Software platforms and databases play a pivotal role in this matching process, allowing researchers to quickly search for compounds with similar molecular weights and fragmentation spectra.

The final confirmation of the structure is then achieved through the isolation of the compound and its analysis by nuclear magnetic resonance (NMR) spectroscopy. However, the initial dereplication step significantly narrows down the possibilities and provides a targeted approach for further investigation.

Compound Data Tables

The following tables summarize key information for the compounds mentioned in this article.

| Compound Name |

| Cimicidanol 3-O-alpha-L-arabinoside |

| Cimigenol (B190795) |

| Arabinose |

Biosynthetic Pathways and Precursor Studies

Proposed Mevalonate Pathway (MVA) and Methylerythritol Phosphate Pathway (MEP) Contribution to Triterpenoid (B12794562) Aglycone Formation

The carbon skeleton of the cimicidanol aglycone, a type of triterpenoid, is assembled from five-carbon isoprene (B109036) units. In plants, two primary pathways produce these essential building blocks: the Mevalonate (MVA) pathway, located in the cytoplasm and endoplasmic reticulum, and the Methylerythritol Phosphate (MEP) pathway, found in plastids.

For the synthesis of triterpenoids, including the cimicidanol aglycone, the MVA pathway is the principal contributor. scielo.br This pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to form isopentenyl pyrophosphate (IPP). researchgate.net IPP is the fundamental five-carbon precursor for all terpenoids synthesized via the MVA pathway. scielo.br

The key steps and intermediates in the MVA pathway leading to the triterpenoid backbone are outlined below:

| Step | Precursor | Product | Key Enzyme(s) |

| 1 | Acetyl-CoA | Acetoacetyl-CoA | Acetoacetyl-CoA thiolase |

| 2 | Acetoacetyl-CoA + Acetyl-CoA | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) | HMG-CoA synthase |

| 3 | HMG-CoA | Mevalonate | HMG-CoA reductase (HMGR) |

| 4 | Mevalonate | Mevalonate-5-phosphate | Mevalonate kinase |

| 5 | Mevalonate-5-phosphate | Mevalonate-5-pyrophosphate | Phosphomevalonate kinase |

| 6 | Mevalonate-5-pyrophosphate | Isopentenyl pyrophosphate (IPP) | Mevalonate pyrophosphate decarboxylase |

| 7 | Isopentenyl pyrophosphate (IPP) | Dimethylallyl pyrophosphate (DMAPP) | Isopentenyl diphosphate (B83284) isomerase (IDI) |

| 8 | IPP + DMAPP | Geranyl pyrophosphate (GPP) | Geranyl pyrophosphate synthase |

| 9 | GPP + IPP | Farnesyl pyrophosphate (FPP) | Farnesyl pyrophosphate synthase |

| 10 | 2 x Farnesyl pyrophosphate (FPP) | Squalene (B77637) | Squalene synthase |

| 11 | Squalene | 2,3-Oxidosqualene (B107256) | Squalene epoxidase |

| 12 | 2,3-Oxidosqualene | Cycloartane (B1207475) Aglycone (e.g., Cimigenol) | Oxidosqualene Cyclase (e.g., Cycloartenol synthase) |

Two molecules of farnesyl pyrophosphate (FPP), each a 15-carbon compound, are joined to form the 30-carbon linear precursor, squalene. researchgate.net Squalene is then oxidized to 2,3-oxidosqualene. researchgate.net This molecule is a critical branch point. Through a complex cyclization reaction catalyzed by specific oxidosqualene cyclases, 2,3-oxidosqualene is transformed into the foundational cycloartane scaffold of the cimicidanol aglycone. researchgate.netmdpi.com This cyclization generates the initial structural diversity of triterpenoid aglycones. researchgate.net Subsequent tailoring reactions, such as oxidations, further modify the aglycone before glycosylation. researchgate.net

Glycosyltransferase Enzymes Involved in Arabinosylation

Once the cimicidanol aglycone (cimigenol) is formed, it undergoes glycosylation, a crucial step for the formation of the final compound. This reaction involves the attachment of a sugar moiety to the aglycone, a process catalyzed by enzymes known as glycosyltransferases (GTs). frontiersin.org

In the case of Cimicidanol 3-O-alpha-L-arabinoside, an arabinose sugar is attached to the hydroxyl group at the C-3 position of the cimigenol (B190795) backbone. This specific type of glycosylation is known as O-arabinosylation. frontiersin.org The enzymes responsible are arabinosyltransferases (ArafTs). frontiersin.org While the exact arabinosyltransferase that acts on cimigenol in Actaea racemosa has not been definitively identified, research into plant glycosylation indicates that specific GTs have preferences for both the sugar donor (in this case, likely UDP-arabinose) and the aglycone acceptor. frontiersin.orgscispace.com Studies on Actaea racemosa have identified numerous cimigenol glycosides, including both arabinosides and xylosides, indicating the presence of a suite of glycosyltransferases capable of attaching different pentose (B10789219) sugars to the triterpenoid core. mdpi.comresearchgate.net The presence of the arabinose moiety at the C-3 position has been shown to be significant, as it can impact the biological activity of the resulting molecule. researchgate.net

Regulation of Biosynthesis in Plant Systems

The biosynthesis of complex secondary metabolites like Cimicidanol 3-O-alpha-L-arabinoside is tightly regulated within the plant to ensure resources are allocated efficiently. This regulation can occur at multiple levels, including the transcriptional control of biosynthetic genes.

Key enzymes in the MVA pathway, such as HMG-CoA reductase (HMGR), are known regulatory points. scielo.br The expression of genes encoding these enzymes, as well as the downstream oxidosqualene cyclases and glycosyltransferases, is often controlled by specific transcription factors. scielo.brnih.gov These transcription factors can be activated by various internal developmental cues or external environmental stimuli, allowing the plant to modulate the production of triterpenoids in response to its needs, such as defense against pathogens. nih.gov

Metabolic Profiling of Biosynthetic Intermediates

Metabolic profiling of Actaea racemosa rhizome extracts has led to the identification of a complex array of triterpenoid glycosides, which provides insight into the biosynthetic network. mdpi.com The presence of various cimigenol-type triterpenoids with different sugar moieties and modifications points to a diverse set of biosynthetic intermediates and end products. mdpi.comnih.govnih.gov

| Compound Type | Specific Example(s) | Significance |

| Cimigenol Glycosides | Cimigenol-3-O-α-L-arabinopyranoside, Cimigenol-3-O-β-D-xylopyranoside | Demonstrates the activity of different glycosyltransferases acting on the same aglycone. mdpi.com |

| Acetylated Derivatives | 25-O-acetylcimigenol-3-O-α-L-arabinopyranoside, Actein | Shows further tailoring of the triterpenoid structure by acetyltransferases. mdpi.com |

| Other Triterpenoid Types | Shengmanol-type glycosides | Indicates that the precursor 2,3-oxidosqualene is cyclized into multiple triterpenoid scaffolds within the plant. mdpi.com |

| Hydroxylated Derivatives | 21-hydroxycimigenol-3-O-α-L-arabinopyranoside (Cimiracemoside A) | Points to the action of specific hydroxylases that modify the aglycone before or after glycosylation. nih.gov |

The identification of these related compounds supports the proposed biosynthetic pathway. For example, the existence of both cimigenol-3-O-alpha-L-arabinoside and its acetylated form, 25-O-acetylcimigenol-3-O-alpha-L-arabinoside, illustrates the sequential action of glycosyltransferases followed by acetyltransferases. mdpi.comnih.gov Advanced techniques, including the use of biosynthetic intermediate probes, are powerful tools for further elucidating complex metabolic pathways in plants. nih.gov The rich metabolic profile of Actaea racemosa underscores the complexity of the enzymatic machinery that leads to the synthesis of Cimicidanol 3-O-alpha-L-arabinoside. nih.gov

Pharmacological and Biological Activities at the Molecular and Cellular Level

Osteoprotective Actions and Bone Metabolism Modulation

The compound exhibits notable osteoprotective effects by directly intervening in the cellular and signaling pathways that govern bone remodeling. This process is critical for maintaining skeletal integrity, and its dysregulation can lead to diseases like osteoporosis. nih.gov

Cimicidanol 3-O-alpha-L-arabinoside has been shown to inhibit the formation and function of osteoclasts, the cells responsible for bone resorption, in a dose-dependent manner. nih.govnih.gov Research indicates that it suppresses the differentiation of osteoclast precursors into mature, multinucleated osteoclasts. researchgate.net This inhibitory effect extends to the bone-resorbing function of mature osteoclasts. nih.gov The compound achieves this by downregulating the expression of key genes and proteins essential for osteoclast activity, including Tartrate-resistant acid phosphatase (TRAP, also known as Acp5), Cathepsin K (CTSK), V-ATPase-d2, and integrin β3. nih.gov

Table 1: Effect of Cimicidanol 3-O-alpha-L-arabinoside on Osteoclast-Related Genes

| Gene/Protein | Function in Osteoclasts | Effect of Compound | Citation |

| NFATc1 | Master transcription factor for osteoclast differentiation. | Expression significantly inhibited. | nih.gov |

| c-Fos | Key transcription factor for osteoclast differentiation. | Expression significantly inhibited. | nih.gov |

| TRAP (Acp5) | Marker of osteoclast function and bone resorption. | Expression suppressed. | nih.govresearchgate.net |

| Cathepsin K (CTSK) | Protease essential for degradation of bone matrix. | Expression suppressed. | nih.govresearchgate.net |

| V-ATPase-d2 | Subunit of a proton pump necessary for bone acidification. | Expression inhibited. | nih.gov |

| Integrin β3 | Adhesion molecule crucial for osteoclast attachment to bone. | Expression inhibited. | nih.gov |

This table summarizes the observed effects of Cimicidanol 3-O-alpha-L-arabinoside on genes and proteins critical for osteoclast development and function.

The RANKL/RANK/OPG signaling system is a critical regulator of bone metabolism. nih.gov RANKL, primarily produced by osteoblasts, binds to its receptor RANK on osteoclast precursors, which is the key signal to initiate their differentiation and activation. bslonline.orgyoutube.com Osteoprotegerin (OPG) acts as a decoy receptor, binding to RANKL and preventing it from activating RANK, thereby inhibiting osteoclast formation. wjgnet.comyoutube.com

Cimicidanol 3-O-alpha-L-arabinoside exerts its influence by directly interfering with RANKL-induced signaling. nih.govnih.gov It has been found to prevent bone loss by inhibiting RANKL-induced osteoclastogenesis. nih.govresearchgate.net The compound effectively suppresses the entire cascade of events triggered by the binding of RANKL to RANK, which is a crucial step for the maturation and activation of osteoclasts. nih.govnih.gov

The inhibitory effects of Cimicidanol 3-O-alpha-L-arabinoside on osteoclastogenesis are mediated through its modulation of several key intracellular signaling pathways. Upon binding of RANKL to its receptor, a signaling cascade involving TRAF6 is initiated, which subsequently activates pathways such as NF-κB and mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38. bslonline.orgresearchgate.net

Research has demonstrated that Cimicidanol 3-O-alpha-L-arabinoside represses osteoclast formation by blocking both the NF-κB and MAPK signaling pathways. nih.govnih.gov Specifically, it has been shown to inhibit the phosphorylation of ERK and JNK. researchgate.net The activation of these pathways is essential for the induction of Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), the master transcription factor for osteoclast differentiation. bslonline.orgnih.gov By suppressing the NF-κB and MAPK pathways, the compound effectively inhibits the expression and activity of NFATc1 and another crucial transcription factor, c-Fos. nih.gov This blockade prevents the transcription of genes necessary for osteoclast formation and function. nih.govresearchgate.net Furthermore, the compound has been observed to block the Ca²+ oscillations that are also critical for the activation of NFATc1. nih.govnih.gov

Table 2: Modulation of Intracellular Signaling Pathways by Cimicidanol 3-O-alpha-L-arabinoside in Osteoclasts

| Signaling Pathway | Role in Osteoclastogenesis | Effect of Compound | Citation |

| NF-κB | Induces expression of NFATc1. | Activation is blocked/suppressed. | nih.govnih.gov |

| MAPK (ERK, JNK) | Activates transcription factors like AP-1 (c-Fos). | Activation is blocked; phosphorylation of ERK and JNK is inhibited. | nih.govresearchgate.net |

| NFATc1 | Master regulator of osteoclast-specific gene expression. | Expression and activity are suppressed. | nih.gov |

| Ca²+ Signaling | Activates NFATc1 through calcineurin. | Ca²+ oscillations are blocked. | nih.gov |

This table outlines the influence of Cimicidanol 3-O-alpha-L-arabinoside on key signaling cascades that regulate osteoclast differentiation.

AMP-Activated Protein Kinase (AMPK) Pathway Activation

Beyond its effects on bone cells, Cimicidanol 3-O-alpha-L-arabinoside also influences fundamental cellular energy-sensing pathways, notably the AMP-activated protein kinase (AMPK) pathway.

AMPK is a crucial regulator of cellular energy homeostasis, activated in response to an increase in the cellular AMP:ATP ratio. nih.govnih.gov Activation typically involves the phosphorylation of a threonine residue (Thr172) in the catalytic α subunit by upstream kinases like LKB1. nih.govnih.gov

Studies have shown that Cimicidanol 3-O-alpha-L-arabinoside can activate AMPK. frontiersin.orgresearchgate.net Mechanistic investigations revealed that treatment with the compound leads to increased phosphorylation of both LKB1 and AMPK. frontiersin.org Once activated, AMPK works to restore energy balance by stimulating ATP-producing catabolic processes while inhibiting ATP-consuming anabolic pathways. nih.gov Downstream effects of AMPK activation by this compound include the decreased activation of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation. frontiersin.org This activation of the AMPK pathway contributes to the compound's broader anti-inflammatory and immunomodulatory activities. frontiersin.orgresearchgate.net

Implications for Cellular Energy Homeostasis and Metabolic Regulation

Direct research on the specific effects of Cimicidanol 3-O-alpha-L-arabinoside on cellular energy homeostasis and metabolic regulation is not extensively documented in currently available scientific literature. However, the broader class of triterpenoid (B12794562) glycosides, to which this compound belongs, has been a subject of investigation for its metabolic effects. For instance, certain triterpenoid glycosides isolated from various plant sources have been shown to influence key metabolic pathways.

Some triterpenoids are known to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK can lead to a cascade of events that promote catabolic processes to generate ATP while inhibiting anabolic, energy-consuming pathways. While direct evidence for Cimicidanol 3-O-alpha-L-arabinoside is lacking, the potential for such activity warrants further investigation, given the established roles of other triterpenoids in metabolic regulation.

Anti-Inflammatory Modulatory Effects (Comparative studies with related compounds)

While specific studies on the anti-inflammatory properties of Cimicidanol 3-O-alpha-L-arabinoside are limited, research on other triterpenoid glycosides from the Cimicifuga genus provides valuable comparative insights. A study on cycloart-7-ene triterpenoid glycosides from Cimicifuga dahurica demonstrated that several of these compounds can reduce the release of nitric oxide (NO) in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. tandfonline.com Mechanistically, this inhibitory effect was linked to the downregulation of inducible nitric oxide synthase (iNOS) and, in some cases, cyclooxygenase-2 (COX-2) expression. tandfonline.com

Another investigation into secondary metabolites from Cimicifuga taiwanensis identified several cycloartane (B1207475) triterpenoids and nortriterpenoids with potent inhibitory effects on NO production in LPS-stimulated RAW264.7 cells. nih.gov The study highlighted that the presence of an acetoxy group at specific positions on the triterpenoid core is crucial for this anti-inflammatory activity. nih.gov Given the structural similarities, it is plausible that Cimicidanol 3-O-alpha-L-arabinoside may exhibit comparable modulatory effects on inflammatory pathways.

Table 1: Anti-Inflammatory Activity of Triterpenoid Glycosides from Cimicifuga Species

| Compound/Extract | Model System | Observed Effects | Reference |

| Cycloart-7-ene triterpenoid glycosides | LPS-stimulated RAW 264.7 macrophages | Dose-dependent reduction of NO release; downregulation of iNOS and COX-2. | tandfonline.com |

| Cycloartane triterpenoids from C. taiwanensis | LPS-stimulated RAW 264.7 macrophages | Potent inhibition of NO production. | nih.gov |

Anti-Proliferative and Cytotoxic Activities in In Vitro Cancer Models (Comparative studies with related compounds)

Further studies on cycloartane triterpenoids from Cimicifuga dahurica revealed their ability to induce apoptotic morphological changes and G2/M cell cycle arrest in HepG2, R-HepG2, and HL-60 cancer cell lines. nih.gov These compounds were also found to suppress the expression of cdc2 and COX-2 proteins. nih.gov Triterpenoids from Cimicifuga foetida have demonstrated cytotoxic activity against a range of human tumor cell lines, including HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and SW-480 (colon carcinoma). mdpi.com The general consensus from these studies is that the triterpenoid fraction of Cimicifuga extracts harbors significant anti-tumor potential. mdpi.com

Table 2: Cytotoxic Activity of Triterpenoid Glycosides from Cimicifuga Species

| Compound/Extract | Cancer Cell Lines | Key Findings | Reference |

| Cimicifoetisides A and B | Human cancer cell lines | Inhibition of proliferation; cytotoxicity linked to lipophilicity. | nih.gov |

| Triterpenoids from C. dahurica | HepG2, R-HepG2, HL-60 | Induction of apoptosis and G2/M cell cycle arrest; suppression of cdc2 and COX-2. | nih.gov |

| Triterpenoids from C. foetida | HepG2, SMMC-772, HL-60, A549, MCF-7, SW-480, K562 | Broad cytotoxic activity against various human tumor cells. | mdpi.com |

| KHF16 (from C. foetida) | MDA-MB-468 and SW527 (TNBC) | Induction of G2/M phase arrest and apoptosis. | researchgate.net |

Neuroprotective Potential (Comparative studies with related compounds)

The neuroprotective effects of extracts from Cimicifuga species have been investigated, suggesting a potential role for their constituent compounds, including triterpenoid glycosides. An isopropanolic extract of Cimicifuga racemosa rhizome (iCR) has been shown to exert neuroprotective effects by potentially preventing the neurodegenerative consequences of estrogen decline. researchgate.net Studies in ovariectomized rats demonstrated that iCR treatment could restore neuronal dysfunction in the hypothalamus. researchgate.net Furthermore, electroencephalogram (EEG) studies in rats indicated that iCR induced changes in brain electrical activity suggestive of increased dopaminergic, glutamatergic, and serotonergic activity, effects similar to drugs used for neurodegenerative diseases and mood disorders. researchgate.net

Extracts from Cimicifuga foetida have also demonstrated antidepressant-like effects in rodent models. nih.gov These effects are thought to be related to the modulation of serotonergic and noradrenergic systems and normalization of the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov While these studies utilized whole extracts, the triterpenoid glycosides are believed to be primary active constituents. nih.gov Safflower flavonoid extract has also shown neuroprotective effects in a model of Parkinson's disease, linked to its anti-inflammatory action. mdpi.com Although this is from a different plant, it highlights the potential of flavonoids and related compounds in neuroprotection. Given these findings, it is conceivable that Cimicidanol 3-O-alpha-L-arabinoside could contribute to the neuroprotective profile of Cimicifuga extracts.

Chemical Synthesis and Structural Modification Strategies

Total Synthesis Approaches for Cimicidanol Scaffold Construction

The total synthesis of a complex natural product like the cimicidanol scaffold would represent a significant undertaking in organic chemistry. Such a process involves the construction of the molecule from basic, commercially available starting materials. A strategy would likely involve the stereocontrolled assembly of the intricate polycyclic core, followed by the installation of the various functional groups. However, at present, no published total synthesis of the cimicidanol aglycone has been found.

Semisynthesis of Cimicidanol 3-O-alpha-L-arabinoside from Related Triterpenes

Semisynthesis, the process of using a naturally occurring compound as a starting material to create new molecules, is a common strategy for accessing complex natural products and their analogues. Related triterpenes with a similar core structure could theoretically serve as precursors for the synthesis of the cimicidanol aglycone. This would be followed by glycosylation to yield the final product. There are currently no specific published methods detailing a semisynthetic route to Cimicidanol 3-O-alpha-L-arabinoside.

Regioselective Glycosylation Methods

Glycosylation, the enzymatic or chemical attachment of a sugar moiety to another molecule, is a critical step in the synthesis of glycosides like Cimicidanol 3-O-alpha-L-arabinoside. A key challenge in this process is achieving regioselectivity, which is the selective reaction at one of several possible positions on the aglycone. While general methods for the regioselective glycosylation of triterpenoids exist, specific protocols that have been successfully applied to the cimicidanol scaffold to produce the 3-O-alpha-L-arabinoside are not described in the available literature.

Synthesis of Novel Cimicidanol 3-O-alpha-L-arabinoside Derivatives and Analogues

The creation of derivatives and analogues of a natural product is a cornerstone of medicinal chemistry, aimed at improving activity, selectivity, and pharmacokinetic properties. This can involve modifications to either the sugar portion or the non-sugar aglycone.

Aglycone Scaffold DerivatizationModifying the cimicidanol aglycone itself at various positions could also lead to novel compounds with potentially different biological profiles.

Despite the theoretical possibilities, there is no available research detailing the synthesis of any such derivatives or analogues of Cimicidanol 3-O-alpha-L-arabinoside.

Structure-Activity Relationship (SAR) Studies of Synthetic Analogues

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. Such studies would involve synthesizing a library of analogues and evaluating their effects in biological assays. The data generated would guide the design of more potent and selective compounds. In the absence of any synthesized analogues of Cimicidanol 3-O-alpha-L-arabinoside, no SAR studies have been reported.

Analytical Methodologies for Research and Quality Control

Quantitative and Qualitative Analytical Techniques for Cimicidanol 3-O-alpha-L-arabinoside

A variety of chromatographic and electrophoretic techniques are utilized for the analysis of Cimicidanol 3-O-alpha-L-arabinoside. The choice of method often depends on the specific analytical goal, such as quantification, impurity profiling, or structural elucidation.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Cimicidanol 3-O-alpha-L-arabinoside due to its high resolution and sensitivity. The versatility of HPLC is enhanced by the variety of detectors that can be coupled with the system.

UV Detection: For compounds possessing a chromophore, UV detection is a straightforward and robust method. While Cimicidanol 3-O-alpha-L-arabinoside may not have a strong UV chromophore, this method can be suitable for high-concentration samples or for monitoring reactions where a UV-active derivative is formed.

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that is not dependent on the optical properties of the analyte. It is particularly useful for non-volatile compounds like Cimicidanol 3-O-alpha-L-arabinoside, providing a response that is proportional to the mass of the analyte. This makes it a valuable tool for quantification, especially when a reference standard is available.

Mass Spectrometry (MS): The coupling of HPLC with a mass spectrometer (HPLC-MS) is a powerful technique for both qualitative and quantitative analysis. MS detection provides molecular weight information and fragmentation patterns, which are invaluable for structural confirmation and identification of unknown related substances. The high sensitivity and selectivity of HPLC-MS make it the method of choice for complex sample matrices and for trace-level analysis.

Table 1: Comparison of HPLC Detection Methods for Cimicidanol 3-O-alpha-L-arabinoside

| Detector | Principle | Advantages | Disadvantages |

| UV | Measures the absorbance of UV light by the analyte. | Simple, robust, and cost-effective. | Requires the analyte to have a UV chromophore. |

| ELSD | Measures the light scattered by analyte particles after solvent evaporation. | Universal detection for non-volatile compounds. | Non-linear response can complicate quantification. |

| MS | Measures the mass-to-charge ratio of ionized analytes. | High sensitivity, high selectivity, provides structural information. | Higher cost and complexity. |

While Cimicidanol 3-O-alpha-L-arabinoside itself is a large, non-volatile molecule and therefore not directly amenable to Gas Chromatography (GC) analysis, GC-MS can be an important tool for studying its breakdown products. If the compound undergoes degradation, either through natural processes or chemical reactions, any resulting volatile metabolites could be identified and quantified using GC-MS. This would typically involve a derivatization step to increase the volatility and thermal stability of the analytes.

Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of charged species in an electric field. For a neutral molecule like Cimicidanol 3-O-alpha-L-arabinoside, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be employed. In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudostationary phase, allowing for the separation of neutral compounds. CE is known for its high resolving power, short analysis times, and minimal sample and solvent consumption. It can be particularly useful for separating closely related isomers. mdpi.com

Supercritical Fluid Chromatography (SFC) is a powerful technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com SFC often provides unique selectivity and is particularly well-suited for the separation of chiral compounds and isomers. nih.govresearchgate.net Given the complex stereochemistry of Cimicidanol 3-O-alpha-L-arabinoside, SFC could be instrumental in separating it from any potential diastereomers or epimers. The use of modified carbon dioxide with co-solvents allows for the fine-tuning of selectivity to achieve challenging separations. mdpi.comresearchgate.net

Standardization and Reference Material Development

The development of a certified reference material (CRM) for Cimicidanol 3-O-alpha-L-arabinoside is essential for ensuring the accuracy and comparability of analytical results across different laboratories and studies. A CRM is a highly purified and well-characterized substance that can be used for calibration, method validation, and quality control. The process of developing a CRM involves exhaustive characterization using a battery of analytical techniques to confirm its identity, purity, and stability. The availability of a CRM for Cimicidanol 3-O-alpha-L-arabinoside would be a critical step in the standardization of products containing this compound.

Method Validation for Precision, Accuracy, and Robustness

Any analytical method developed for the quantification of Cimicidanol 3-O-alpha-L-arabinoside must undergo rigorous validation to ensure its reliability. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include:

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is typically expressed as the relative standard deviation (RSD).

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration of the analyte (e.g., a CRM) or by spike-recovery experiments.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

A validated analytical method is crucial for regulatory submissions and for ensuring the quality and consistency of products containing Cimicidanol 3-O-alpha-L-arabinoside.

DNA Barcoding and Metabolomics Integration for Species Identification and Quality Control

The quality control of herbal products, including those containing Cimicidanol 3-O-alpha-L-arabinoside derived from Cimicifuga species, presents significant challenges due to potential adulteration and species substitution. nih.gov An integrated approach combining DNA barcoding and metabolomics has emerged as a powerful strategy for accurate species identification and comprehensive quality assessment. researchgate.net

DNA barcoding utilizes standardized short DNA sequences to identify plant species, offering a reliable method to authenticate raw herbal materials and detect substitution with other species. nih.gov This molecular tool is crucial for verifying the botanical origin of the plant material, which is the first step in ensuring the quality and consistency of the final product. Research has demonstrated that DNA barcoding can effectively identify contaminants and fillers in herbal products that are not listed on the labels. nih.gov

Metabolomics, on the other hand, provides a detailed chemical fingerprint of the plant material by analyzing its complete set of small-molecule metabolites. nih.gov This "metabolome" reflects the plant's genotype, developmental stage, and environmental influences. By employing techniques like Gas Chromatography-Mass Spectrometry (GC-MS), it is possible to create a comprehensive phytochemical profile. nih.gov This profile is instrumental in not only identifying the presence and relative abundance of key bioactive compounds like Cimicidanol 3-O-alpha-L-arabinoside but also in detecting unexpected variations in chemical composition that might affect the product's efficacy and safety.

The integration of DNA barcoding and metabolomics offers a dual-layered approach to quality control. While DNA barcoding confirms the species identity, metabolomics assesses the chemical consistency and quality of the specific batch. This combined strategy has been successfully applied to differentiate between closely related Cimicifuga species, such as C. foetida and C. dahurica, and to identify chemical markers that can be used for quality control. researchgate.net

A comprehensive strategy for discovering discriminatory quality markers between C. dahurica and C. foetida involves the use of metabolomics integrated with chemometrics. researchgate.net This allows for the screening of combinatorial discriminatory quality markers. The main analytical methods for Cimicifugae Rhizoma include DNA barcoding and various mass spectrometry techniques. researchgate.net

Table 1: Integrated DNA Barcoding and Metabolomics for Quality Control of Cimicifuga Species

| Parameter | DNA Barcoding | Metabolomics (e.g., GC-MS) | Integrated Approach |

| Primary Function | Species Identification and Authentication | Chemical Profiling and Quantification of Metabolites | Comprehensive Quality and Authenticity Verification |

| Target Molecules | Standardized DNA regions (e.g., rbcL, ITS2) | Entire suite of small molecules (metabolome) | DNA and Metabolites |

| Key Application | Detection of species substitution and contamination. nih.gov | Identification of chemical markers, assessment of phytochemical consistency. nih.gov | Robust quality control, differentiation of closely related species, ensuring product integrity. researchgate.net |

| Example in Cimicifuga | Confirms the product is derived from the correct Cimicifuga species. | Differentiates C. foetida from C. dahurica based on their unique chemical profiles and identifies key compounds. researchgate.net | Guarantees both the botanical origin and the desired phytochemical profile of the herbal material. |

Advanced in Vitro and Mechanistic Research Methodologies

Omics-Based Approaches for Mechanistic Elucidation

"Omics" technologies provide a holistic view of the molecular changes within a biological system in response to a stimulus. There is currently no publicly available research that applies proteomics, transcriptomics, or metabolomics to study the effects of Cimicidanol 3-O-alpha-L-arabinoside.

The direct molecular targets of Cimicidanol 3-O-alpha-L-arabinoside are unknown. Chemical proteomics is a powerful strategy for identifying the specific proteins that a bioactive compound interacts with in a complex biological sample. frontiersin.org Techniques such as Compound-Centered Chemical Proteomics (CCCP) and Activity-Based Protein Profiling (ABPP) are central to this approach. nih.gov In CCCP, the compound is immobilized on a solid support (like magnetic beads) and used as "bait" to capture its binding partners from a cell lysate. nih.gov The captured proteins are then identified using mass spectrometry. nih.gov This approach could definitively identify the primary targets and off-targets of Cimicidanol 3-O-alpha-L-arabinoside, providing a foundation for understanding its mechanism of action. nih.gov

Table 2: Hypothetical Protein Targets for Cimicidanol 3-O-alpha-L-arabinoside Identified via Proteomics

| Potential Protein Target | Cellular Function | Implication of Interaction |

|---|---|---|

| Enzyme A | Signal Transduction | Inhibition or activation of a key signaling pathway. |

| Receptor B | Cell Surface Signaling | Modulation of cellular response to external stimuli. |

| Structural Protein C | Cytoskeletal Integrity | Disruption of cell structure or motility. |

| Transcription Factor D | Gene Regulation | Alteration of gene expression profiles. |

Note: This table is illustrative and does not represent actual experimental data.

No transcriptomic studies involving Cimicidanol 3-O-alpha-L-arabinoside have been reported. Transcriptomics, often performed using techniques like RNA-sequencing, analyzes the complete set of RNA transcripts in a cell at a given time. By treating cells with Cimicidanol 3-O-alpha-L-arabinoside and comparing their transcriptomes to untreated cells, researchers could identify which genes are up- or down-regulated. This data reveals the cellular pathways affected by the compound, offering clues about its biological role, even without knowing its direct protein target.

The effect of Cimicidanol 3-O-alpha-L-arabinoside on cellular metabolism has not been investigated. Metabolomics is the comprehensive study of small molecules (metabolites) within a biological system and provides a direct snapshot of its physiological state. nih.gov As the end products of cellular processes, metabolites offer a clear reflection of the phenotype. nih.gov By analyzing the changes in the metabolome after treatment with Cimicidanol 3-O-alpha-L-arabinoside, scientists could uncover alterations in key metabolic pathways, such as energy metabolism, amino acid synthesis, or lipid metabolism. nih.gov Such findings are crucial for understanding a compound's functional impact and identifying potential biomarkers of its activity. nih.govnih.gov

Computational Chemistry and Molecular Docking Studies

There is no evidence of computational chemistry or molecular docking studies being performed for Cimicidanol 3-O-alpha-L-arabinoside in the available literature.

Computational chemistry and molecular docking are powerful in silico tools used to predict how a small molecule like Cimicidanol 3-O-alpha-L-arabinoside might interact with a protein target at the atomic level. Molecular docking simulations can place the compound into the binding site of a known protein structure, calculating a binding affinity score that suggests the strength of the interaction. mdpi.com This can help prioritize potential targets identified through proteomics and guide the design of more potent analogues. These computational approaches can significantly accelerate the drug discovery process by narrowing down candidates for experimental verification. mdpi.com

Machine Learning Approaches in Predicting Biological Activities

The application of machine learning (ML) models to predict the biological activities of Cimicidanol 3-O-alpha-L-arabinoside has not been reported.

Machine learning is increasingly used to predict the biological properties of molecules, saving time and resources. nih.gov ML models can be trained on large datasets of compounds with known activities. mdpi.com By analyzing the structural features of Cimicidanol 3-O-alpha-L-arabinoside, a trained model could predict its likely biological activities, such as its potential to inhibit a specific enzyme or its likely toxicity profile. nih.gov These predictions can help researchers formulate hypotheses and design more focused experiments to validate the compound's therapeutic potential.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Cimicidanol 3-O-alpha-L-arabinoside |

| Lapatinib |

Future Research Trajectories and Broader Academic Significance

Discovery of Novel Biological Targets and Pathways

The primary frontier for future research on Cimicidanol 3-O-alpha-L-arabinoside lies in the systematic identification of its specific biological targets and the molecular pathways it modulates. Triterpenoid (B12794562) glycosides from Cimicifuga species are known to possess a wide array of pharmacological effects, including anti-inflammatory, anti-tumor, and antiviral activities. researchgate.netnih.gov

Extrapolating from research on analogous compounds, promising avenues of investigation include:

Anti-inflammatory Pathways: Many triterpenoid glycosides from Cimicifuga dahurica have been shown to inhibit the production of nitric oxide (NO) by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated macrophages. tandfonline.com Future studies should assess the ability of Cimicidanol 3-O-alpha-L-arabinoside to modulate key inflammatory signaling cascades such as the NF-κB pathway. nih.gov

Anticancer Mechanisms: Related compounds, such as Actein and Cimigenol (B190795), have demonstrated potent cytotoxic effects against various human cancer cell lines. researchgate.netmedchemexpress.com Research should focus on determining if Cimicidanol 3-O-alpha-L-arabinoside can induce apoptosis, cause cell cycle arrest, or inhibit metastasis in cancer cells. Investigating its impact on critical cancer-related pathways like PI3K/Akt or ROS/JNK activation is a logical next step. medchemexpress.com

Neuroprotective and Metabolic Effects: Other triterpenoids have shown potential in activating AMPK, a key regulator of cellular energy homeostasis, and influencing neurological activities. medchemexpress.com Exploring the neuroprotective potential of Cimicidanol 3-O-alpha-L-arabinoside or its role in glucose uptake and insulin (B600854) signaling could open new therapeutic possibilities. mdpi.com

Comprehensive Elucidation of Mechanistic Synergies with Other Natural Products

The traditional use of Cimicifugae Rhizoma often involves complex herbal formulations, suggesting a history of synergistic interactions that enhance therapeutic efficacy. nih.gov A significant research trajectory would be the systematic investigation of the mechanistic synergies between Cimicidanol 3-O-alpha-L-arabinoside and other natural products.

Future studies could focus on:

Combinations with other Cimicifuga constituents: The rhizomes of Cimicifuga foetida contain a rich profile of compounds, including other triterpenoid glycosides, phenolic acids, and chromones. alfachemic.com Investigating whether Cimicidanol 3-O-alpha-L-arabinoside acts synergistically with compounds like cimifugin (B1198916) or isoferulic acid could reveal multi-target effects that explain the plant's traditional efficacy.

Pairing with established therapeutic agents: Research could explore if this compound can enhance the efficacy of conventional chemotherapy drugs, potentially allowing for lower doses and reduced side effects.

Interactions with other traditional medicines: One review noted that the therapeutic effects of Cimicifugae Rhizoma were boosted when used with herbs such as Atractylodes lancea or Pueraria lobata. nih.gov Elucidating the molecular basis for these interactions would be a major step forward in understanding traditional pharmacology.

Sustainable Production Strategies

The reliance on wild plant populations for complex natural products like Cimicidanol 3-O-alpha-L-arabinoside is unsustainable and can lead to over-exploitation. rsc.org A critical area of future research is the development of sustainable and scalable production methods.

Key strategies to explore include:

Plant Tissue Culture: Establishing cell or root cultures of Cimicifuga foetida could provide a controlled, year-round source of the compound, independent of geographical and environmental constraints. Elicitation with signaling molecules could be used to enhance yields.

Metabolic Engineering and Synthetic Biology: A groundbreaking approach would be to transfer the biosynthetic pathway of Cimicidanol 3-O-alpha-L-arabinoside into a microbial host, such as yeast or a filamentous fungus like Ganoderma lucidum. This has been successfully demonstrated for other triterpenoids, such as oleanolic and ursolic acids, achieving high titers in bioreactors. rsc.org This strategy involves identifying and cloning the specific enzymes (e.g., oxidosqualene cyclases, cytochrome P450s, and glycosyltransferases) responsible for its synthesis.

Comparative Pharmacological Profiling with Related Triterpenoid Glycosides

The Cimicifuga genus is a rich source of structurally diverse cycloartane (B1207475) triterpenoid glycosides. nih.gov A comprehensive comparative pharmacological profiling of Cimicidanol 3-O-alpha-L-arabinoside against its close analogues would be highly informative for understanding structure-activity relationships.

This research should involve side-by-side comparisons in standardized assays to evaluate:

Cytotoxicity: Assessing the IC50 values against a panel of human cancer cell lines, as has been done for compounds like Cimigenol. researchgate.net

Anti-inflammatory Activity: Comparing the inhibition of inflammatory mediators like NO, TNF-α, and IL-8. tandfonline.comnih.gov

Antiviral and Antimicrobial Effects: Evaluating its activity against various pathogens, building on findings that some Cimicifuga glycosides show weak antibacterial activity. nih.gov

Table 1: Reported Biological Activities of Triterpenoids from Cimicifuga Species

| Compound | Species Source | Biological Activity | Reference |

| Cimigenol | Cimicifuga foetida | Cytotoxic against SMMC-7721 (IC50: 7.87 µM) and A-549 (IC50: 12.16 µM) cancer cell lines. | researchgate.net |

| Cimiacerin B | Cimicifuga foetida | Cytotoxic against A-549 cancer cell line (IC50: 16.77 µM). | researchgate.net |

| Actein | Cimicifuga foetida | Suppresses cell proliferation, induces autophagy and apoptosis in bladder cancer cells. | medchemexpress.com |

| Heracleifolinoside B | Cimicifuga heracleifolia | Protects human umbilical vein endothelial cells from hypoxia/reoxygenation injury. | thieme-connect.de |

| Unnamed Glycosides | Cimicifuga dahurica | Inhibit NO production in LPS-stimulated macrophages. | tandfonline.com |

Development of Advanced Delivery Systems for In Vitro Studies

The physicochemical properties of triterpenoid glycosides, particularly their solubility and permeability, can influence their efficacy in biological assays. While some triterpenoid glycosides from Cimicifuga racemosa have been classified as having high solubility and permeability (BCS Class I), the specific properties of Cimicidanol 3-O-alpha-L-arabinoside are not yet characterized. nih.gov

Future research should focus on developing advanced delivery systems to ensure consistent and effective concentrations in in vitro models. This is crucial for obtaining reliable and reproducible pharmacological data. Potential systems include:

Nano-formulations: Encapsulation in liposomes, polymeric nanoparticles, or nano-emulsions can improve the solubility and stability of hydrophobic compounds in aqueous cell culture media. mdpi.com

Cyclodextrin Complexes: Complexation with cyclodextrins is a well-established method for increasing the aqueous solubility of poorly soluble molecules, which could enhance the bioavailability of triterpenoids for in vitro testing. mdpi.com

Solvent Optimization: While standard solvents like DMSO are commonly used, research into optimal, low-toxicity solvent systems or co-solvent approaches for this specific molecule would be beneficial for sensitive cell-based assays. chemfaces.com

By pursuing these research trajectories, the scientific community can fully elucidate the pharmacological potential of Cimicidanol 3-O-alpha-L-arabinoside, moving it from a relatively obscure natural product to a well-characterized compound with potential therapeutic applications and a secure, sustainable supply chain.

Q & A

Basic Research Questions

Q. What are the key structural features of Cimicidanol 3-O-alpha-L-arabinoside that influence its biological activity?

- Methodological Answer : Structural characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., and -NMR) and high-resolution mass spectrometry (HRMS) to confirm the arabinosyl moiety and cimicidanol backbone. The glycosidic linkage at the 3-O position and stereochemistry of the L-arabinose residue are critical for bioactivity, as seen in related compounds like quercetin 3-O-α-L-arabinoside . Comparative analysis with structurally similar glycosides (e.g., 25-O-Acetylcimigenol derivatives) can clarify structure-activity relationships .

Q. What analytical techniques are recommended for confirming the purity and structure of Cimicidanol 3-O-alpha-L-arabinoside in natural product research?

- Methodological Answer : Use HPLC-PDA (photodiode array detection) to assess purity, coupled with tandem mass spectrometry (LC-MS/MS) for fragmentation patterns. Validate against reference standards (e.g., CAS 161207-05-2) and cross-reference spectral databases. Primary literature sources should be prioritized over commercial catalogs to avoid inconsistencies in spectral data .

Q. How can researchers design experiments to evaluate the antifungal activity of Cimicidanol 3-O-alpha-L-arabinoside?

- Methodological Answer : Employ broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against fungal strains like Candida albicans or Trichophyton mentagrophytes. Include positive controls (e.g., fluconazole) and negative controls (solvent-only). Replicate experiments across independent labs to address variability, as seen in studies on structurally analogous glycosides .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for Cimicidanol 3-O-alpha-L-arabinoside across different studies?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., extraction methods, solvent polarity, or microbial strain differences). Apply meta-analysis tools to quantify heterogeneity. For in vitro studies, standardize protocols for cell viability assays (e.g., MTT vs. resazurin) and validate using orthogonal methods like flow cytometry .

Q. What strategies are effective for synthesizing Cimicidanol 3-O-alpha-L-arabinoside derivatives to explore structure-activity relationships (SAR)?

- Methodological Answer : Use regioselective glycosylation techniques (e.g., Koenigs-Knorr reaction) to modify the arabinosyl group. Introduce functional groups (e.g., acetyl or methyl) at the 2'- or 4'-positions of the arabinose moiety and evaluate bioactivity changes. Reference synthetic protocols for β-L-arabinoside oligomers to optimize reaction conditions and stereochemical outcomes .

Q. How should researchers design a study to investigate the pharmacokinetic properties of Cimicidanol 3-O-alpha-L-arabinoside in vivo?

- Methodological Answer : Employ a crossover design in animal models (e.g., rodents) to assess bioavailability, tissue distribution, and metabolic stability. Use LC-MS/MS for quantification in plasma and tissues. Include pharmacokinetic parameters (AUC, , ) and compare with structurally related compounds like 25-O-Acetylcimigenol derivatives. Address ethical considerations via FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. What experimental approaches can validate the hypothesized mechanism of action of Cimicidanol 3-O-alpha-L-arabinoside in modulating inflammatory pathways?

- Methodological Answer : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling in LPS-stimulated macrophages. Use siRNA knockdown or CRISPR-Cas9 to target candidate pathways (e.g., NF-κB or MAPK). Validate findings with competitive binding assays or surface plasmon resonance (SPR) to identify direct molecular targets .

Methodological Frameworks

- Data Contradiction Analysis : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables contributing to conflicting results. For example, compare bioactivity data from plant-derived vs. synthetically produced Cimicidanol 3-O-alpha-L-arabinoside .

- Experimental Design : Use the FINER criteria to ensure research questions are feasible, novel, and ethically sound. For synthesis studies, incorporate milestones for yield optimization and stereochemical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.